Cas no 70958-18-8 (1-(5-Chloro-2-phenoxyphenyl)ethanone)

1-(5-Chloro-2-phenoxyphenyl)ethanone is a synthetic organic compound characterized by its aromatic ketone structure. It is a versatile intermediate for the synthesis of various pharmaceuticals and agrochemicals. The compound exhibits excellent chemical stability, allowing for efficient reactions in organic synthesis. Its specific structure facilitates selective reactions, contributing to the development of novel compounds with potential therapeutic applications.
1-(5-Chloro-2-phenoxyphenyl)ethanone structure
70958-18-8 structure
Product Name:1-(5-Chloro-2-phenoxyphenyl)ethanone
CAS No:70958-18-8
MF:C14H11ClO2
MW:246.688943147659
MDL:MFCD17677465
CID:835685
PubChem ID:12765110
Update Time:2025-06-20

1-(5-Chloro-2-phenoxyphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-2-phenoxyphenyl)ethanone
    • ethanone, 1-(5-chloro-2-phenoxyphenyl)-
    • LogP
    • 5-chloro-2-phenoxyacetophenone
    • 5-Chloro-1,3-dihydro-2H-indol-2-one
    • 5-Chloro-1,3-dihydro-indol-2-one
    • 5-Chloro-2-indolinone
    • 5-Chloro-2-oxindole
    • 5-chloro-2-oxo-1,2-dihydro-indole
    • 5-chloroindolin-2-one
    • 5-Chlorooxindole
    • 5-chloroxindole
    • 70958-18-8
    • SCHEMBL9948495
    • CS-M0223
    • VCA95818
    • AKOS037649662
    • DTXSID201289182
    • AC-31099
    • 1-(5-Chloro-2-phenoxyphenyl)ethan-1-one
    • CS-13052
    • DB-237844
    • 1-(5-Chloro-2-phenoxyphenyl)ethanone
    • MDL: MFCD17677465
    • Inchi: 1S/C14H11ClO2/c1-10(16)13-9-11(15)7-8-14(13)17-12-5-3-2-4-6-12/h2-9H,1H3
    • InChI Key: IYZWKZDKXLAPDO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(C)=O)C=1)OC1C=CC=CC=1

Computed Properties

  • Exact Mass: 246.04500
  • Monoisotopic Mass: 246.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.212±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 58-59 ºC (methanol )
  • Solubility: Insuluble (3.5E-3 g/L) (25 ºC),
  • PSA: 26.30000
  • LogP: 4.33490

1-(5-Chloro-2-phenoxyphenyl)ethanone Pricemore >>

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1-(5-Chloro-2-phenoxyphenyl)ethanone Production Method

1-(5-Chloro-2-phenoxyphenyl)ethanone Related Literature

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